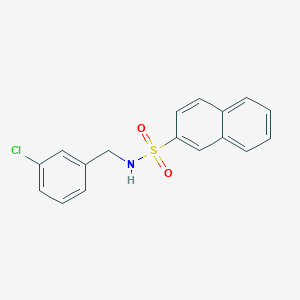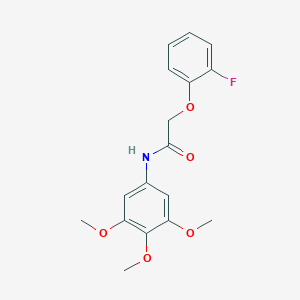![molecular formula C20H21ClN4S B4850264 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4850264.png)
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea
Overview
Description
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea, also known as CCT251545, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. This compound belongs to the class of pyrazolyl thioureas and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea is not fully understood. However, it has been suggested that this compound inhibits the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation and survival. Inhibition of MELK by N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are involved in angiogenesis, or the formation of new blood vessels. This suggests that N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea may also have potential as an anti-angiogenic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea is that it has shown potent anti-cancer activity in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Future Directions
Several future directions for research on N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea can be identified. One direction is to investigate its potential as an anti-angiogenic agent. Another direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapies. Additionally, studies are needed to determine the optimal dosage and administration of this compound, as well as its potential for combination therapy with other anti-cancer agents. Finally, clinical trials are needed to determine the safety and efficacy of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea in humans.
Scientific Research Applications
Several studies have investigated the anti-cancer properties of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4S/c1-15-13-19(24-25(15)14-17-7-9-18(21)10-8-17)23-20(26)22-12-11-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQGXSHXHJDHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(2-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(benzyloxy)benzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4850187.png)
![3-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4850191.png)
![N-(2-chlorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850195.png)
![5-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4850202.png)
![4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4850204.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate](/img/structure/B4850211.png)

![1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4850221.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4850244.png)
![3-(4-ethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4850251.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4850271.png)

![5-bromo-N-[(5-bromo-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide](/img/structure/B4850291.png)